N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-3,4,5-trimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-3,4,5-trimethoxybenzamide is a complex organic compound characterized by multiple methoxy groups and an isoquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-3,4,5-trimethoxybenzamide typically involves multi-step organic reactions. The initial steps often include the formation of the isoquinoline core, followed by the introduction of methoxy groups through methylation reactions. The final steps involve the coupling of the isoquinoline derivative with a benzamide moiety under specific reaction conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the methoxy groups or to reduce the isoquinoline ring.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-3,4,5-trimethoxybenzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe for studying cellular processes.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.
Industry: The compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s effects are likely mediated through binding to these targets, leading to modulation of their activity and subsequent cellular responses.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-3,4,5-trimethoxybenzamide include:
Uniqueness
What sets this compound apart is its unique combination of methoxy groups and isoquinoline moiety, which may confer distinct chemical and biological properties
Properties
Molecular Formula |
C30H32N2O8 |
---|---|
Molecular Weight |
548.6 g/mol |
IUPAC Name |
N-[2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C30H32N2O8/c1-34-23-11-17-8-9-31-22(20(17)15-25(23)36-3)10-18-12-24(35-2)26(37-4)16-21(18)32-30(33)19-13-27(38-5)29(40-7)28(14-19)39-6/h8-9,11-16H,10H2,1-7H3,(H,32,33) |
InChI Key |
ZWOBSNLZDLBVGR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC(=C(C=C2CC3=NC=CC4=CC(=C(C=C43)OC)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.